molecular formula C19H32N2O2 B6025156 N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6025156
M. Wt: 320.5 g/mol
InChI Key: WHWZXJGDTPBQDB-UHFFFAOYSA-N
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Description

N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: is a synthetic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclododecylamine with ethyl acetoacetate, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

Chemistry: In chemistry, N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

  • N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • 3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide

Uniqueness: N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its cyclododecyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-3-17-18(15(2)23-21-17)19(22)20-16-13-11-9-7-5-4-6-8-10-12-14-16/h16H,3-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWZXJGDTPBQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCCCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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